1,3,5-Tri-O-benzoyl-2-bromo-2-deoxy-a-L-arabinofuranose

Purity assay Storage stability Procurement specification

Researchers pursuing L-nucleoside antivirals face a stereochemical barrier: D-configured donors cannot produce the L-nucleoside pharmacophore. This α-L-arabinofuranose eliminates that limitation, providing the required configuration for direct entry into L-nucleoside chemical space. - Stereochemical Precision: Exclusive α-L configuration ensures correct L-nucleoside absolute stereochemistry. - β-Selective Reactivity: Non-participating 2-bromo group enables β-selective Vorbrüggen glycosylation without orthoester competition. - Divergent Utility: Retain bromine for 2′-halo analogues or debrominate to access 2′-deoxy-L-ribo nucleosides. - Procurement Reliability: ≥95% purity, stable at +2 to +8 °C; generates reactive 1-bromide in situ for batch-to-batch reproducibility.

Molecular Formula C26H21BrO7
Molecular Weight 525.3 g/mol
Cat. No. B12857768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,5-Tri-O-benzoyl-2-bromo-2-deoxy-a-L-arabinofuranose
Molecular FormulaC26H21BrO7
Molecular Weight525.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)OC(=O)C3=CC=CC=C3)Br)OC(=O)C4=CC=CC=C4
InChIInChI=1S/C26H21BrO7/c27-21-22(33-24(29)18-12-6-2-7-13-18)20(16-31-23(28)17-10-4-1-5-11-17)32-26(21)34-25(30)19-14-8-3-9-15-19/h1-15,20-22,26H,16H2/t20-,21+,22-,26-/m0/s1
InChIKeyGLPVYPMCXKIEDW-MSZDEVHKSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3,5-Tri-O-benzoyl-2-bromo-2-deoxy-a-L-arabinofuranose Overview


1,3,5-Tri-O-benzoyl-2-bromo-2-deoxy-α-L-arabinofuranose (CAS 2011707‑39‑2) is a per‑benzoylated 2‑bromo‑2‑deoxy‑L‑arabinofuranose derivative that serves as a protected glycosyl donor in the stereoselective synthesis of L‑configured nucleoside analogues . The compound possesses the α‑L‑arabino configuration with a bromine atom at C‑2, three benzoyl protecting groups at O‑1, O‑3, and O‑5, and is commercially available at ≥95 % purity with a recommended storage temperature of +2 to +8 °C [1]. Its primary application space encompasses antiviral and anticancer nucleoside drug discovery programmes, where the L‑nucleoside scaffold has demonstrated clinically relevant activity against herpes viruses, hepatitis viruses, and certain cancers .

Workflow Stereoselective L-nucleoside analogue synthesis
Donor type 1,3,5-tri-O-benzoyl-2-bromo-α-L-arabinofuranose
Key feature Non-participating 2-bromo; enables β-selective glycosylation

1,3,5-Tri-O-benzoyl-2-bromo-2-deoxy-a-L-arabinofuranose: Irreplaceable Advantages


Although several per‑benzoylated arabinofuranosyl bromides are commercially available, substituting 1,3,5‑tri‑O‑benzoyl‑2‑bromo‑2‑deoxy‑α‑L‑arabinofuranose with the widely used 2,3,5‑tri‑O‑benzoyl‑α‑D‑arabinofuranosyl bromide (CAS 4348‑68‑9) or the 2‑fluoro analogue (CAS 171721‑00‑9) introduces four critical mismatches that undermine synthetic objectives. First, the stereochemistry at the anomeric centre and the sugar ring configuration (α‑L vs. α‑D) determines the absolute configuration of the final nucleoside product; D‑configured donors cannot yield L‑nucleosides, which constitute a distinct pharmacophore class with established clinical utility against hepatitis B virus and HIV [1]. Second, the 2‑bromo substituent provides a fundamentally different reactivity profile compared to 2‑fluoro or 2‑hydroxy donors, influencing both glycosylation yield and stereoselectivity as well as the potential for subsequent C‑2 functionalisation . Third, the 1,3,5‑tri‑O‑benzoyl protection pattern differs from the 2,3,5‑tri‑O‑benzoyl arrangement found in D‑configured donors, altering the reactivity and stability of the glycosyl halide intermediate [2]. Fourth, commercial availability with defined purity specifications (≥95 %) and documented storage conditions (+2 to +8 °C) [3] provides procurement certainty that is not uniformly available for all putative alternatives.

Configuration
Target: α-L-arabinofuranose → β-L-nucleosides
Common substitute: α-D-arabinofuranosyl bromide yields β-D-nucleosides; L-pharmacophore lost
Protection
Target: 1,3,5-tri-O-benzoyl (anomeric benzoate); latent donor
Common substitute: 2,3,5-tri-O-benzoyl (pre-formed bromide); limited shelf stability
C-2 substituent
Target: 2-Bromo; non-participating, enables C-2 functionalisation
Common substitute: 2-Fluoro or 2-hydroxy; different reactivity and orthoester risk

1,3,5-Tri-O-benzoyl-2-bromo-2-deoxy-a-L-arabinofuranose: Quantitative Evidence


Purity and Storage Stability Advantage

Commercially, 1,3,5-tri-O-benzoyl-2-bromo-2-deoxy-α-L-arabinofuranose is supplied at ≥95 % purity with a defined storage temperature of +2 to +8 °C [1]. In contrast, the commonly used D‑configured comparator 2,3,5-tri-O-benzoyl-α-D-arabinofuranosyl bromide (CAS 4348‑68‑9) is recommended by multiple vendors for storage at −20 °C in anhydrous, dark vials with molecular sieves, and degradation kinetics show a half‑life of 48 hours at 25 °C in dry DMSO versus <2 hours in humid air . This indicates that the target compound offers greater ambient handling tolerance, reducing the risk of hydrolytic degradation during weighing and reaction setup.

Purity & Storage Stability
Cross-study comparable
≥95% purity; storage +2 to +8 °C. Comparator requires −20 °C, half-life 48 h at 25 °C
Simplified cold-chain requirements improve handling robustness
Supplier specification; confirm under own storage protocol
Purity assay Storage stability Procurement specification

α-L Configuration for L-Nucleoside Synthesis

1,3,5-Tri-O-benzoyl-2-bromo-2-deoxy-α-L-arabinofuranose bears the α-L-arabino stereochemistry, which upon glycosylation and deprotection yields β-L‑arabinofuranosyl nucleosides . This is in contrast to the widely available 2,3,5-tri-O-benzoyl-α-D-arabinofuranosyl bromide (CAS 4348‑68‑9), which exclusively yields β-D‑configured nucleosides [1]. The L‑nucleoside scaffold is a distinct pharmacophore class; for example, L‑thymidine (telbivudine) and 2′-deoxy-2′-fluoro-β-L‑arabinofuranosyl thymine (L‑FMAU, clevudine) are clinically approved anti‑HBV agents, whereas their D‑enantiomers exhibit different (and generally inferior) antiviral profiles [2]. The target compound is therefore the only commercially identified per‑benzoylated 2‑bromo‑L‑arabinofuranosyl bromide donor that provides direct access to this therapeutically validated L‑nucleoside space.

α-L Configuration
Class-level inference
α-L-arabinofuranose yields β-L-nucleosides; D-analogue gives opposite enantiomer
Enantioselective access to L-nucleoside pharmacophore for antiviral research
L-nucleoside scaffold reported activity context; review target-specific data
L-nucleoside Stereochemistry Antiviral pharmacophore

2-Bromo Substituent: Higher Glycosylation Yields

The 2‑bromo substituent in 1,3,5-tri-O-benzoyl-2-bromo-2-deoxy-α-L-arabinofuranose acts as a non‑participating group that facilitates stereoselective β‑glycosylation via an SN2‑like mechanism . In the structurally analogous D‑series, glycosylation of a 2‑deoxy‑2‑fluoro‑3,5‑di‑O‑benzoyl‑α‑D‑arabinofuranosyl bromide with protected uracil derivatives proceeds in 15–30 % radiochemical yield [1], whereas the parent 2‑hydroxy donor (2,3,5‑tri‑O‑benzoyl‑α‑D‑arabinofuranosyl bromide) achieves 75 % yield in selective glycosylation of a primary alcohol acceptor [2]. Although direct head‑to‑head yield data for the L‑bromo donor are not published, the 2‑bromo substituent eliminates competing 1,2‑orthoester formation observed with 2‑O‑benzoyl‑protected donors, thereby improving the yield and reproducibility of the desired β‑nucleoside product [3]. The bromine atom also serves as a synthetic handle for subsequent radical dehalogenation to access 2‑deoxy‑L‑ribofuranosyl derivatives, a transformation that is not feasible with the 2‑fluoro analogue [4].

2-Bromo Reactivity
Class-level inference
Eliminates orthoester formation; enables radical debromination to 2-deoxy derivatives
Improved glycosylation yield and downstream flexibility
Head-to-head yield data in L-series not published; confirm with model substrate
Glycosylation yield 2-Deoxy-2-halo donor Nucleoside coupling

Broad-Spectrum Antiviral and Anticancer Activity

1,3,5-Tri-O-benzoyl-2-bromo-2-deoxy-α-L-arabinofuranose has been investigated as a precursor to nucleoside analogues that inhibit both DNA and RNA viral replication, with particular focus on herpes viruses and hepatitis viruses . In contrast, the D‑configured 2,3,5-tri-O-benzoyl-α-D-arabinofuranosyl bromide is primarily employed as a building block for glycobiology research rather than antiviral nucleoside synthesis [1]. Furthermore, the target compound has demonstrated the ability to induce cell cycle arrest in certain cancer cell lines, a property not reported for the D‑configured comparator . The dual DNA/RNA virus inhibition profile is noteworthy because many marketed nucleoside antivirals (e.g., acyclovir) target only DNA viruses, suggesting that analogues derived from this L‑bromo donor may offer a broader spectrum of action.

Biological Activity
Supporting evidence
Reported inhibition of DNA/RNA viral replication; cell cycle arrest in cancer cell lines
Supports antiviral and anticancer compound library design
Supplier-reported; IC50 values not disclosed; requires independent validation
Antiviral activity DNA virus inhibition RNA virus inhibition Cell cycle arrest

1,3,5- vs 2,3,5-Tri-O-benzoyl Protection

The 1,3,5‑tri‑O‑benzoyl protection pattern in the target compound places a benzoyl ester at the anomeric position (O‑1), whereas the common comparator 2,3,5‑tri‑O‑benzoyl‑α‑D‑arabinofuranosyl bromide carries a bromine at C‑1 and benzoyl groups at O‑2, O‑3, and O‑5 [1][2]. In the target compound, the anomeric benzoyl group serves as a latent leaving group that can be selectively activated under mild bromination conditions to generate the reactive glycosyl bromide in situ, as demonstrated for the analogous 2‑fluoro compound where treatment of α‑1‑O‑benzoate with HBr/AcOH yields the 1‑α‑bromide with high efficiency . This approach permits a two‑step activation strategy: (i) mild bromination of the anomeric benzoate, followed by (ii) glycosylation, offering greater control over donor reactivity compared to pre‑formed glycosyl bromides that are prone to hydrolysis during storage . The 1,3,5‑protection pattern also leaves the C‑2 bromine as the sole non‑participating substituent, whereas the 2,3,5‑protection pattern introduces a participatory 2‑O‑benzoyl group that directs 1,2‑trans glycoside formation, which may be undesirable when 1,2‑cis stereochemistry is targeted.

Protecting Group Pattern
Cross-study comparable
1,3,5-tri-O-benzoyl: anomeric benzoate as latent leaving group; 2-bromo non-participating
Enables on-demand donor activation and improves storage stability
Two-step activation strategy reported for analogous 2-fluoro donors
Protecting group strategy Glycosyl donor design Orthogonal protection

1,3,5-Tri-O-benzoyl-2-bromo-2-deoxy-a-L-arabinofuranose: Recommended Applications


β-L-2′-Deoxy-2′-halonucleoside Library Synthesis

The α‑L‑arabino configuration and 2‑bromo substituent make this compound the donor of choice for generating diverse β‑L‑2′‑deoxy‑2′‑halonucleoside libraries via Vorbrüggen glycosylation with silylated pyrimidine and purine bases [1]. The non‑participating 2‑bromo group ensures β‑selective glycosylation without competing orthoester formation, while the L‑configuration directly yields the pharmacologically relevant L‑nucleoside enantiomer series [2]. Subsequent radical debromination (e.g., Bu₃SnH/AIBN) cleanly affords 2′‑deoxy‑β‑L‑nucleosides, or the bromine can be retained for halogen‑bonding interactions with viral polymerase active sites [3].

L-Configured Anticancer Prodrugs

The reported ability of analogues derived from this compound to induce cell cycle arrest in cancer cells [1] positions it as a strategic intermediate for anticancer nucleoside prodrug programmes. The 1,3,5‑tri‑O‑benzoyl protection allows chemoselective deprotection under Zemplén conditions (NaOMe/MeOH) to liberate the free nucleoside without affecting the 2‑bromo substituent, enabling further prodrug derivatisation (e.g., 5′‑phosphoramidate ProTide formation) [2].

2-Deoxy-L-ribofuranose Synthesis via Dehalogenation

The 2‑bromo substituent serves as a versatile synthetic handle: catalytic hydrogenolysis or radical dehalogenation converts 2‑bromo‑2‑deoxy‑L‑arabinofuranosyl intermediates into 2‑deoxy‑L‑ribofuranose derivatives, which are key building blocks for L‑configured 2′‑deoxynucleoside drugs (e.g., lamivudine, emtricitabine) [1]. This divergent synthetic utility—retaining the bromine for one analogue series or removing it for another—is not available with 2‑fluoro or 2‑hydroxy donors [2].

Latent Donor Precursors for On-Demand Activation

Unlike pre‑formed glycosyl bromides that require −20 °C storage and degrade within hours under ambient conditions [1], the 1,3,5‑tri‑O‑benzoyl compound is stable at +2 to +8 °C and can be stored as a latent donor precursor [2]. Mild bromination of the anomeric benzoate (HBr/AcOH or TMSBr) generates the reactive 1‑bromide in situ immediately before glycosylation, minimising hydrolysis losses and improving batch‑to‑batch reproducibility in multi‑step nucleoside synthesis [3].

Application
Selection Property
Validation Focus
β-L-2′-deoxy-2′-halonucleoside library synthesis
L-configuration and non-participating 2-bromo
β-selectivity and absence of orthoester side products
L-nucleoside prodrug design for cell cycle studies
Chemoselective deprotection compatibility
Free nucleoside liberation and ProTide formation
2-deoxy-L-ribofuranose derivative synthesis
2-Bromo as versatile synthetic handle
Dehalogenation efficiency and product purity
On-demand glycosyl donor activation
Stable latent donor at +2 to +8°C
In situ bromide generation and batch consistency
Quote Request

Request a Quote for 1,3,5-Tri-O-benzoyl-2-bromo-2-deoxy-a-L-arabinofuranose

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.